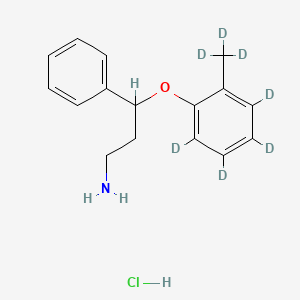

Desmethyl Atomoxetine-d7 Hydrochloride Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desmethyl Atomoxetine-d7 Hydrochloride Salt is a labeled derivative of Tomoxetine. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use. The compound is a stable isotope-labeled analog of Desmethyl Atomoxetine, which is a metabolite of Atomoxetine. Atomoxetine is a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).

Métodos De Preparación

The synthesis of Desmethyl Atomoxetine-d7 Hydrochloride Salt involves the deuteration of Desmethyl Atomoxetine. The process typically includes the following steps:

Deuteration: Introduction of deuterium atoms into the molecular structure of Desmethyl Atomoxetine.

Hydrochloride Salt Formation: Conversion of the deuterated Desmethyl Atomoxetine into its hydrochloride salt form.

Industrial production methods for this compound are not widely documented, but they generally follow standard procedures for the synthesis of stable isotope-labeled compounds.

Análisis De Reacciones Químicas

Desmethyl Atomoxetine-d7 Hydrochloride Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacokinetics Studies

Desmethyl Atomoxetine-d7 Hydrochloride Salt is extensively used in pharmacokinetic studies to understand the metabolism and distribution of atomoxetine in biological systems. The deuterium labeling provides a unique advantage for distinguishing between the labeled and unlabeled compounds during analysis.

- Metabolism Tracking : Researchers can track the metabolism of atomoxetine through its pathways, particularly focusing on the CYP2D6 enzymatic pathway. This is crucial for understanding individual variations in drug metabolism due to genetic polymorphisms.

Neuroscience Research

The compound plays a vital role in neuroscience research, particularly in studies investigating the norepinephrine transporter and its implications in mood disorders and ADHD.

- Mechanistic Studies : By using desmethyl atomoxetine-d7, researchers can elucidate the mechanisms by which norepinephrine affects neural communication, behavior, and cognitive functions.

- Behavioral Studies : Its application extends to behavioral studies that assess the impact of norepinephrine reuptake inhibition on anxiety and depression models.

Therapeutic Drug Monitoring

In clinical settings, desmethyl atomoxetine-d7 can be utilized for therapeutic drug monitoring to ensure appropriate dosing and minimize adverse effects.

- Bioanalytical Methods : The compound aids in developing bioanalytical methods for measuring atomoxetine levels in plasma or other biological matrices, helping clinicians adjust dosages based on individual patient responses.

Case Studies and Research Findings

Several studies have highlighted the importance of desmethyl atomoxetine-d7 in understanding drug interactions and pharmacodynamics:

| Study | Focus | Findings |

|---|---|---|

| Hwang et al. (1999) | CNS Pharmacokinetics | Demonstrated that desmethyl atomoxetine-d7 could effectively trace atomoxetine's penetration across the blood-brain barrier. |

| NCBI Bookshelf (2023) | ADHD Treatment | Explored the efficacy of atomoxetine in treating ADHD, emphasizing the role of its metabolites like desmethyl atomoxetine-d7 in therapeutic outcomes. |

| PubChem Research | Drug Interaction | Provided insights into potential drug interactions involving atomoxetine and other medications metabolized by CYP2D6, utilizing desmethyl atomoxetine-d7 as a reference standard. |

Mecanismo De Acción

The mechanism of action of Desmethyl Atomoxetine-d7 Hydrochloride Salt is similar to that of Atomoxetine. It acts as a selective norepinephrine reuptake inhibitor, preventing the reuptake of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound also exhibits weak inhibition of serotonin and dopamine reuptake, contributing to its overall pharmacological profile.

Comparación Con Compuestos Similares

Desmethyl Atomoxetine-d7 Hydrochloride Salt is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

Atomoxetine: The parent compound, used in the treatment of ADHD.

Desmethyl Atomoxetine: The non-labeled metabolite of Atomoxetine.

Other Norepinephrine Reuptake Inhibitors: Compounds like Reboxetine and Viloxazine, which also inhibit norepinephrine reuptake but differ in their chemical structure and pharmacological properties.

This compound stands out due to its specific use in research and its stable isotope labeling, which provides advantages in analytical studies.

Actividad Biológica

Desmethyl Atomoxetine-d7 Hydrochloride Salt, a deuterated form of atomoxetine, is primarily recognized for its role as a selective norepinephrine reuptake inhibitor (NRI). This compound is of significant interest in pharmacological research, particularly in the context of attention-deficit/hyperactivity disorder (ADHD) treatment. This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse sources.

- Molecular Formula : C16H13D7ClNO

- Molecular Weight : 284.83 g/mol

- CAS Number : 1189961-95-2

Desmethyl Atomoxetine-d7 functions by selectively inhibiting the norepinephrine transporter (NET), which increases the availability of norepinephrine in the synaptic cleft. This action is crucial for enhancing cognitive functions that are often impaired in ADHD patients. The compound also exhibits some interaction with the serotonin transporter, suggesting a broader mechanism of action than previously understood .

Pharmacokinetics

The pharmacokinetics of atomoxetine, and by extension its deuterated form, are heavily influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme. Variability in CYP2D6 activity can lead to significant differences in drug metabolism among individuals:

- Bioavailability : The absolute bioavailability of atomoxetine varies between extensive metabolizers (EMs) and poor metabolizers (PMs), with values reported at approximately 63% for EMs and 94% for PMs .

- Absorption : Following oral administration, peak plasma concentrations are reached within 1.0 hours for EMs and 2.5 hours for PMs .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of atomoxetine in treating ADHD symptoms across various demographics:

- Short-term Efficacy : Clinical trials indicate significant improvements in ADHD symptoms within weeks of treatment initiation.

- Long-term Efficacy : Sustained improvements have been observed over extended treatment periods, with ongoing assessments showing continued benefits .

- Comorbidities : Atomoxetine has also shown effectiveness in patients with comorbid conditions such as anxiety and depression, enhancing overall treatment outcomes .

Case Studies

- Pediatric Population : A study involving children with ADHD indicated that atomoxetine significantly reduced hyperactivity and impulsivity scores compared to placebo .

- Adult Population : Research has shown that adults treated with atomoxetine experienced improvements in attention and executive function, with a favorable side effect profile compared to traditional stimulants .

Safety Profile

Atomoxetine is generally well-tolerated, with few adverse reactions reported. Common side effects include gastrointestinal disturbances, sleep issues, and potential cardiovascular effects. Monitoring is recommended for patients with pre-existing heart conditions due to the drug's sympathomimetic properties .

Comparative Analysis

A comparative analysis of atomoxetine and other ADHD medications highlights its unique position as a non-stimulant treatment option:

| Medication | Type | Mechanism | Key Benefits |

|---|---|---|---|

| Atomoxetine | NRI | Inhibits norepinephrine reuptake | Non-stimulant; suitable for anxiety-prone patients |

| Methylphenidate | Stimulant | Increases dopamine/norepinephrine | Rapid onset; effective for severe cases |

| Amphetamines | Stimulant | Increases neurotransmitter release | Strong efficacy; potential for abuse |

Propiedades

IUPAC Name |

3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H/i1D3,5D,6D,7D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBZNZPMFOWXKB-SVVPHCQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCN)C2=CC=CC=C2)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.